N-(oxetan-3-yl)azetidin-3-amine
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Overview
Description
N-(oxetan-3-yl)azetidin-3-amine: is a heterocyclic compound that features both an oxetane and an azetidine ring These four-membered rings are known for their unique chemical properties and reactivity, making them valuable in various fields of research and industry
Mechanism of Action
Target of Action
N-(oxetan-3-yl)azetidin-3-amine is a heterocyclic compound that has been synthesized for various biological activities . .
Mode of Action
It is synthesized through a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles
Biochemical Pathways
It is known that the compound is a derivative of azetidine and oxetane, which are known to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Horner–Wadsworth–Emmons Reaction: The synthesis of N-(oxetan-3-yl)azetidin-3-amine typically begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalysed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, involving standard organic synthesis techniques and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in the rings.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane or azetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: : N-(oxetan-3-yl)azetidin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique ring structures make it valuable for studying ring strain and reactivity .
Biology: : The compound’s potential biological activity is of interest in medicinal chemistry. It can be used to develop new pharmaceuticals with improved properties, such as enhanced stability or bioavailability .
Medicine: : Research into the medicinal applications of this compound includes its use as a scaffold for drug development. The presence of both oxetane and azetidine rings can impart desirable pharmacokinetic properties .
Industry: : In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Comparison with Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness: N-(oxetan-3-yl)azetidin-3-amine is unique due to the presence of both oxetane and azetidine rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it more versatile compared to compounds with only one type of ring .
Properties
IUPAC Name |
N-(oxetan-3-yl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(2-7-1)8-6-3-9-4-6/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFLDWGVFWMAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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